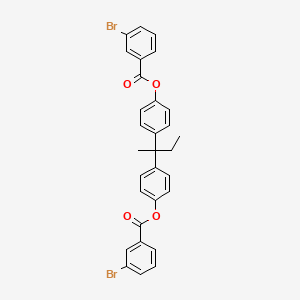
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate), also known as BDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPB is a halogenated benzene derivative that is commonly used as a crosslinker in the synthesis of polymers and other organic compounds.
Mecanismo De Acción
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) acts as a crosslinker by forming covalent bonds between polymer chains. The bromine atoms in 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) are highly reactive and can undergo nucleophilic substitution reactions with various functional groups on the polymer chains. This results in the formation of a three-dimensional network of polymers that exhibit enhanced mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). However, studies have shown that 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been shown to be biocompatible, making it a suitable candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) as a crosslinker is its high reactivity and selectivity towards nucleophilic functional groups. This allows for precise control over the crosslinking process and the formation of well-defined polymer networks. However, the use of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) can be limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are numerous future directions for the research and development of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). One potential area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). Another area of research is the development of new applications for 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) in the fields of biomedicine, energy storage, and environmental remediation. Additionally, further studies are needed to investigate the long-term effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) on human health and the environment.
In conclusion, 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is a unique chemical compound that has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its high reactivity and selectivity towards nucleophilic functional groups make it a popular choice for the synthesis of advanced materials. However, further research is needed to fully understand the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and to explore new applications for this compound.
Métodos De Síntesis
The synthesis of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) involves the reaction between 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and a suitable nucleophile. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in common organic solvents.
Aplicaciones Científicas De Investigación
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its ability to crosslink polymers has made it a popular choice for the synthesis of advanced materials such as hydrogels, nanocomposites, and conductive polymers. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been used in the development of drug delivery systems and as a component in the fabrication of sensors and electronic devices.
Propiedades
IUPAC Name |
[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXYSXYHXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
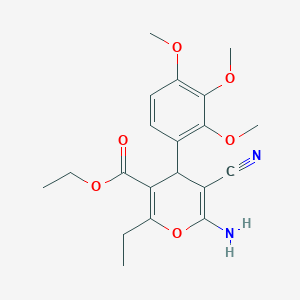
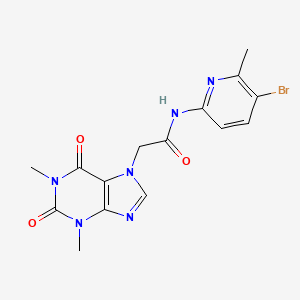
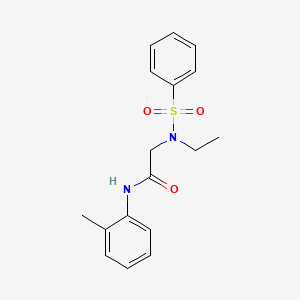
![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
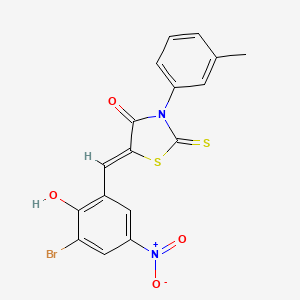
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
